(2E)-2-cyano-3-(3-methyl(2-thienyl))-N-(2-piperidylethyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 3-methylthiophene with appropriate reagents.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with piperidine and other necessary reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the piperidine moiety enhances its solubility and bioavailability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-thiophen-2-yl-acrylic acid methyl ester
- 2-cyano-3-(2,5-diethoxy-phenyl)-acrylic acid methyl ester
- 2-cyano-3-(2,4-dimethyl-phenyl)-acrylic acid methyl ester
Uniqueness
2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is unique due to the combination of its cyano group, thiophene ring, and piperidine moiety. This combination imparts specific electronic and steric properties that make it suitable for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H21N3OS |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C16H21N3OS/c1-13-5-10-21-15(13)11-14(12-17)16(20)18-6-9-19-7-3-2-4-8-19/h5,10-11H,2-4,6-9H2,1H3,(H,18,20)/b14-11+ |
InChI Key |
LYKVLANITVZBJE-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCCN2CCCCC2 |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCCN2CCCCC2 |
Origin of Product |
United States |
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